

Differential Gene Expression Following Celastrol Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Celad

Cat. No.: B1223045

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Celastrol, a pentacyclic triterpenoid extracted from the thunder god vine (*Tripterygium wilfordii*), has garnered significant attention for its potent anti-inflammatory, anti-obesity, and anti-cancer properties. A primary mechanism of its action involves the extensive reprogramming of cellular transcriptomes. This guide provides a comparative analysis of the differential gene expression induced by Celastrol, with a juxtaposition against other bioactive compounds, namely the natural polyphenol Resveratrol and the synthetic statin, Atorvastatin.

The data presented herein is compiled from discrete studies, and it is crucial to note that experimental conditions such as cell types, compound concentrations, and treatment durations vary between studies. This guide aims to provide a comparative perspective rather than a direct, one-to-one experimental comparison.

Quantitative Analysis of Differential Gene Expression

The following tables summarize the differential gene expression observed in response to Celastrol, Atorvastatin, and Resveratrol from distinct transcriptomic studies.

Celastrol-Induced Gene Expression Changes

The following data were derived from an RNA-sequencing analysis of liver tissue from high-fat diet (HFD)-induced obese mice treated with Nano-celastrol. The table lists 49 differentially

expressed genes (DEGs) that were identified.[\[1\]](#)[\[2\]](#)

Table 1: Differentially Expressed Genes in Mouse Liver after Nano-Celastrol Treatment

Gene Symbol	Description	Log2 Fold Change (HFD + Celastrol vs. HFD)
Upregulated Genes		
Cyp1a2	Cytochrome P450 Family 1 Subfamily A Member 2	> 2.0
Cyp2a12	Cytochrome P450 Family 2 Subfamily A Member 12	> 2.0
Cyp3a25	Cytochrome P450 Family 3 Subfamily A Member 25	> 2.0
Cyp4a10	Cytochrome P450 Family 4 Subfamily A Member 10	> 2.0
Cyp4a14	Cytochrome P450 Family 4 Subfamily A Member 14	> 2.0
Cyp2c44	Cytochrome P450 Family 2 Subfamily C Member 44	> 2.0
Mdh1	Malate Dehydrogenase 1	> 2.0
Pck1	Phosphoenolpyruvate Carboxykinase 1	> 2.0
Ugt2b5	UDP Glucuronosyltransferase Family 2 Member B5	> 2.0
Aldh1a1	Aldehyde Dehydrogenase 1 Family Member A1	> 2.0
Mt1	Metallothionein 1	> 2.0
Mt2	Metallothionein 2	> 2.0
Downregulated Genes		
Apoa4	Apolipoprotein A4	< -2.0
Apoc2	Apolipoprotein C2	< -2.0
Apom	Apolipoprotein M	< -2.0

C3	Complement C3	< -2.0
C8a	Complement C8 Alpha Chain	< -2.0
Creg1	Cellular Repressor of E1A-Stimulated Genes 1	< -2.0
Itih3	Inter-Alpha-Trypsin Inhibitor Heavy Chain 3	< -2.0
Itih4	Inter-Alpha-Trypsin Inhibitor Heavy Chain 4	< -2.0
Acat1	Acetyl-CoA Acetyltransferase 1	< -2.0
Ehhadh	Enoyl-CoA Hydratase and 3-Hydroxyacyl CoA Dehydrogenase	< -2.0
Hsd17b10	Hydroxysteroid 17-Beta Dehydrogenase 10	< -2.0

Note: The source provided a heatmap and network analysis of 49 DEGs with a cutoff of >2.0-fold change but did not list all individual gene fold changes. The table represents a selection of genes from the identified networks.^{[1][2]}

Atorvastatin-Induced Gene Expression Changes

Data is from an RNA-sequencing analysis of human hepatoma HepG2 cells treated with 10 μ M Atorvastatin for 24 hours. A total of 121 genes were differentially expressed.

Table 2: Selected Differentially Expressed Genes in HepG2 Cells after Atorvastatin Treatment

Gene Symbol	Description	Fold Change
Upregulated Genes		
IL21R	Interleukin 21 Receptor	4.1
HMGR	3-Hydroxy-3-Methylglutaryl-CoA Reductase	1.8
LDLR	Low Density Lipoprotein Receptor	1.5
... (107 other genes)	Up to 4.1	
Downregulated Genes		
... (11 genes in total)	Down to -2.4	
Source: Data extracted from a study identifying 110 upregulated and 11 downregulated genes.		

Celastrol vs. Resveratrol on Key Regulatory Genes

This table is derived from a study comparing the effects of Celastrol and Resveratrol on specific gene expression in LoVo and LoVo/Dx colon cancer cells, analyzed by RT-qPCR. This provides a more direct comparison, albeit on a smaller scale.[3]

Table 3: Comparative Effects of Celastrol and Resveratrol on Gene Expression in Colon Cancer Cells

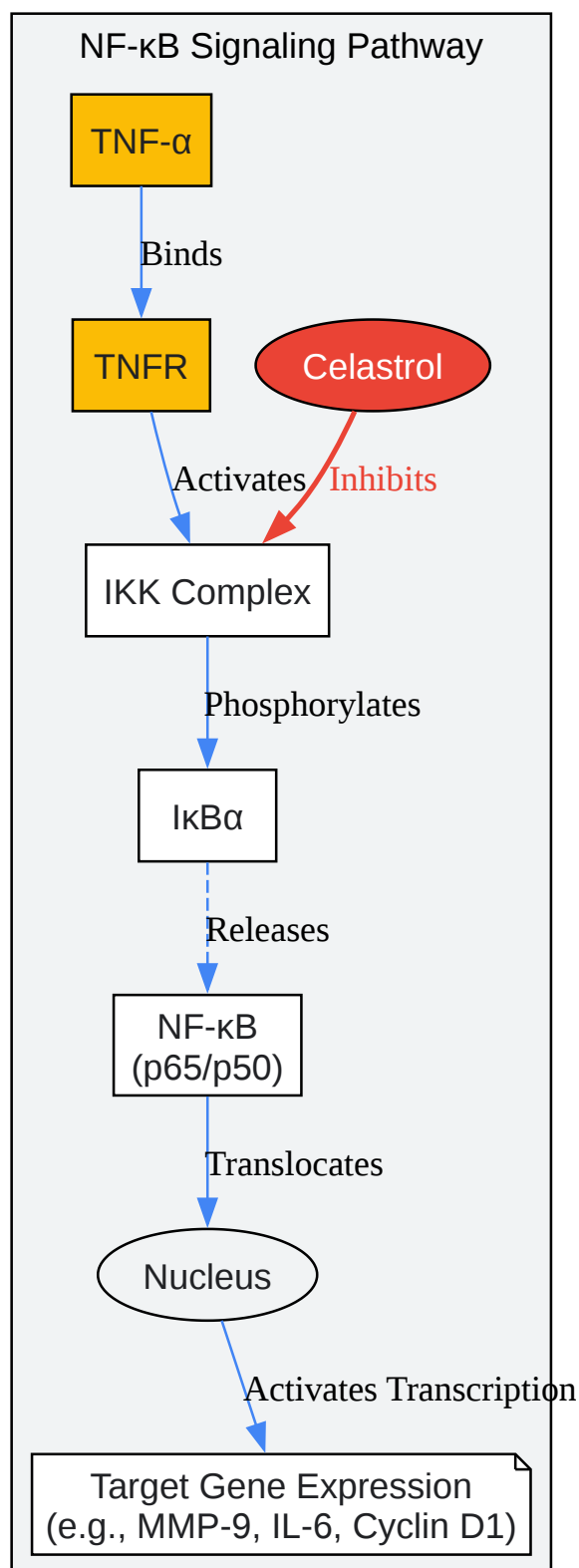
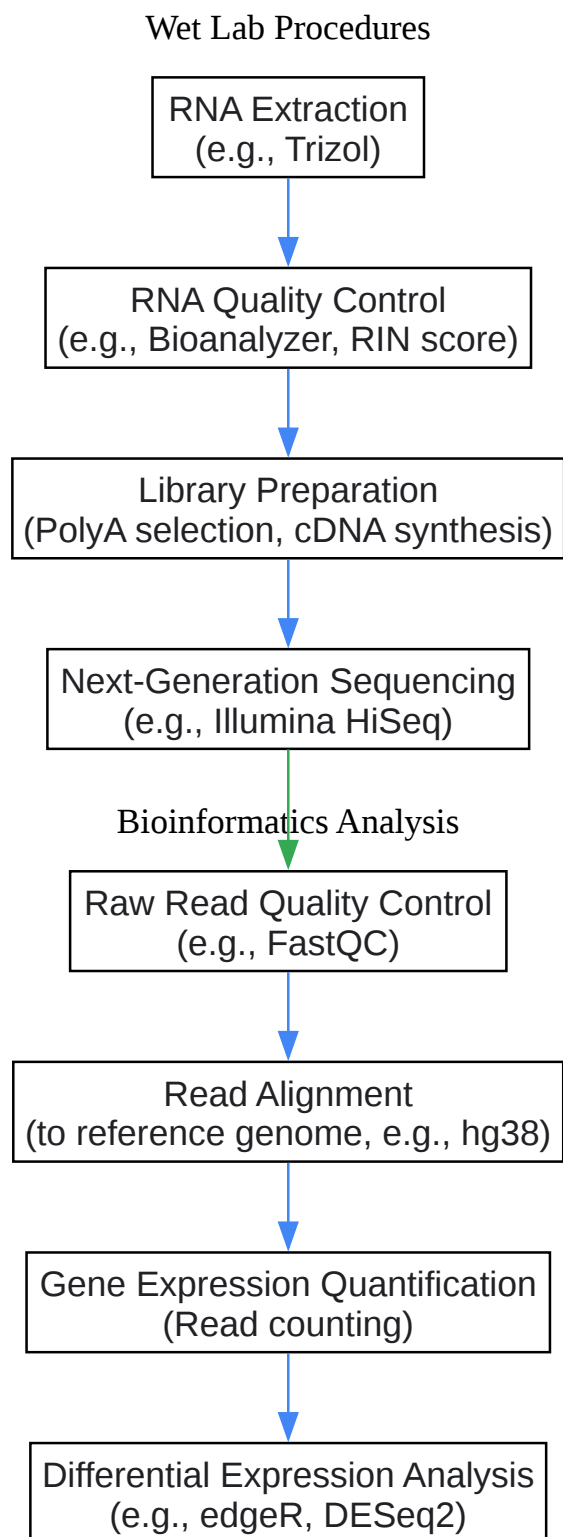
Target Gene	Treatment	Effect in LoVo Cells	Effect in LoVo/Dx Cells (Cancer Stem-like)
SIRT1	Celastrol	Increased mRNA Expression	Increased mRNA Expression
Resveratrol	Increased mRNA Expression	Slight Effect	
SIRT2	Celastrol	Increased mRNA Expression	No Significant Change
Resveratrol	Increased mRNA Expression	Increased mRNA Expression	
SIRT3	Celastrol	Reduced mRNA Expression	Reduced mRNA Expression
Resveratrol	Increased mRNA Expression	Increased mRNA Expression	
SIRT6	Celastrol	Increased mRNA Expression	Increased mRNA Expression
Resveratrol	Increased mRNA Expression	No Significant Change	
PARP1	Celastrol	Reduced mRNA Expression	Reduced mRNA Expression
Resveratrol	Not Reported	Not Reported	
BRCA1	Celastrol	Reduced mRNA Expression	Reduced mRNA Expression
Resveratrol	Not Reported	Not Reported	

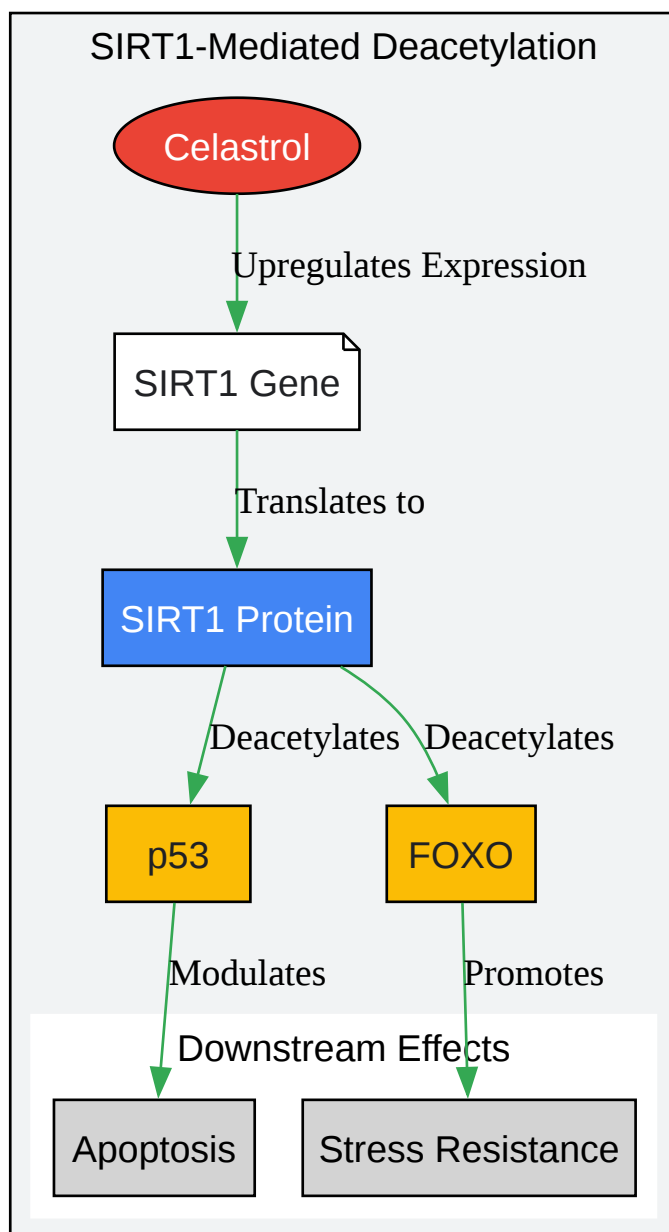
Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols used in the cited transcriptomic studies.

General RNA-Sequencing Workflow

The diagram below illustrates a standard workflow for an RNA-sequencing experiment, from sample preparation to data analysis.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Covalent inhibition of endoplasmic reticulum chaperone GRP78 disconnects the transduction of ER stress signals to inflammation and lipid accumulation in diet-induced obese mice | eLife [elifesciences.org]
- 2. Covalent inhibition of endoplasmic reticulum chaperone GRP78 disconnects the transduction of ER stress signals to inflammation and lipid accumulation in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Celastrol and Resveratrol Modulate SIRT Genes Expression and Exert Anticancer Activity in Colon Cancer Cells and Cancer Stem-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Differential Gene Expression Following Celastrol Treatment: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1223045#differential-gene-expression-after-celad-treatment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com